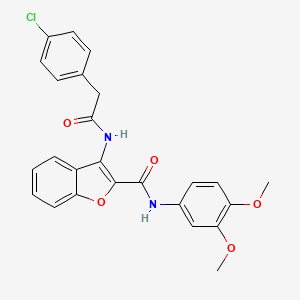

3-(2-(4-chlorophenyl)acetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-(4-chlorophenyl)acetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H21ClN2O5 and its molecular weight is 464.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(2-(4-chlorophenyl)acetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, also known by its CAS number 888454-50-0, is a compound of interest due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H21ClN2O5 with a molecular weight of approximately 464.9 g/mol. Its structure features a benzofuran core substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 888454-50-0 |

| Molecular Formula | C25H21ClN2O5 |

| Molecular Weight | 464.9 g/mol |

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The presence of the N-phenethyl carboxamide moiety has been shown to enhance its activity, making it comparable to established anticancer agents like doxorubicin, with an IC50 value of approximately 1.136 μM .

Case Study: Cytotoxicity Testing

In vitro testing demonstrated that derivatives of benzofuran compounds exhibit cytotoxicity against Erlich ascites carcinoma (EAC) cells. Among these, the compound showed promising results, indicating that the substitution patterns on the benzofuran scaffold are crucial for enhancing cytotoxic effects .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been suggested that compounds with similar structures can inhibit the hypoxia-inducible factor (HIF-1) pathway, which plays a critical role in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that halogen substitutions (like chlorine) at specific positions on the aromatic rings significantly influence biological activity. The presence of functional groups such as carboxamides and methoxy groups have been associated with improved binding interactions with biological targets, leading to enhanced therapeutic efficacy .

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the toxicity profile. Preliminary studies suggest that this compound exhibits low cytotoxicity towards normal cells while maintaining potent activity against cancerous cells. This selectivity is a crucial factor for its potential therapeutic use .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the benzofuran moiety is often linked to enhanced anticancer properties due to its ability to interact with key biological targets involved in tumor growth and metastasis.

- Case Study : A study demonstrated that benzofuran derivatives showed significant inhibition of cancer cell proliferation in vitro, suggesting potential for development as anticancer agents.

-

Antimicrobial Properties :

- The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to exhibit inhibitory effects against bacterial and fungal strains.

- Case Study : Research on related compounds has shown effectiveness against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing antimicrobial efficacy.

Neuropharmacological Applications

-

Neuroprotection :

- Compounds similar to 3-(2-(4-chlorophenyl)acetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases.

- Mechanism : These compounds may act as antagonists at NMDA receptors, reducing excitotoxicity associated with excessive glutamate signaling.

- Case Study : In animal models of Alzheimer's disease, related benzofuran derivatives showed a reduction in neuroinflammation and neuronal death.

-

Cognitive Enhancement :

- There is emerging interest in the cognitive-enhancing properties of such compounds. By modulating neurotransmitter systems, they may improve memory and learning processes.

- Research Findings : Studies have indicated that similar compounds can enhance synaptic plasticity, a critical factor in learning and memory.

Data Table: Summary of Biological Activities

| Application Area | Activity Type | Related Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Inhibition of cancer cell proliferation |

| Antimicrobial | Bacterial/Fungal Inhibition | Effective against resistant strains |

| Neuroprotection | NMDA Receptor Antagonism | Reduced excitotoxicity in neurodegenerative models |

| Cognitive Enhancement | Memory Improvement | Enhanced synaptic plasticity |

Analyse Des Réactions Chimiques

Transamidation for Functional Group Diversification

The 8-AQ auxiliary is cleaved via a one-pot transamidation protocol to install diverse carboxamide groups:

-

Step 1 : Boc-protection of the 8-AQ amide in MeCN with Boc₂O and DMAP.

-

Step 2 : Aminolysis with amines (e.g., 3,4-dimethoxyaniline) yields the final carboxamide derivatives (Scheme 5, ).

Scope :

| Amine Nucleophile | Product Yield (%) |

|---|---|

| 3,4-Dimethoxyaniline | 82 |

| Cyclohexylamine | 78 |

| 4-Chlorobenzylamine | 75 |

Hydrolysis of Amide Bonds

The acetamido (–NHCO–) and carboxamide (–CONH–) groups are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h) cleaves the acetamido group, yielding 3-amino-benzofuran-2-carboxylic acid derivatives.

-

Basic Hydrolysis : NaOH (aq. ethanol, 80°C) hydrolyzes the carboxamide to a carboxylic acid .

Conditions :

| Reaction Type | Reagents | Temperature | Product |

|---|---|---|---|

| Acidic | HCl (6M) | Reflux | 3-Amino intermediate |

| Basic | NaOH (2M) | 80°C | Carboxylic acid |

Nucleophilic Aromatic Substitution

The 4-chlorophenyl substituent undergoes substitution with strong nucleophiles:

-

Ammonolysis : NH₃ (liq., Cu catalyst) replaces Cl with NH₂.

-

Methoxylation : NaOMe (DMF, 120°C) substitutes Cl with OMe .

Regioselectivity : Para-substitution dominates due to steric and electronic effects.

Oxidation of the Benzofuran Ring

The furan moiety is oxidized to a diketone or lactone under strong oxidizing conditions:

-

KMnO₄ (aq. H₂SO₄, 0°C): Forms a diketone derivative.

Functional Group Modifications

Propriétés

IUPAC Name |

3-[[2-(4-chlorophenyl)acetyl]amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O5/c1-31-20-12-11-17(14-21(20)32-2)27-25(30)24-23(18-5-3-4-6-19(18)33-24)28-22(29)13-15-7-9-16(26)10-8-15/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQLRUJWLWUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.